molecular formula C10H14ClNS B13490420 rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride

rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B13490420
M. Wt: 215.74 g/mol
InChI Key: LQQDHWKTFFLEPO-GNAZCLTHSA-N
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Description

rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[320]heptane hydrochloride is a bicyclic compound that features a thiophene ring and an azabicyclo heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:

    Formation of the Azabicyclo Heptane Core: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the azabicyclo heptane core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azabicyclo heptane core can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the azabicyclo heptane core can produce different amine derivatives.

Scientific Research Applications

rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
  • rac-methyl (1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Uniqueness

rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

(1S,5S)-1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C10H13NS.ClH/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10;/h1-2,7-8,11H,3-6H2;1H/t8-,10-;/m0./s1

InChI Key

LQQDHWKTFFLEPO-GNAZCLTHSA-N

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CS3.Cl

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CS3.Cl

Origin of Product

United States

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